![molecular formula C11H21NO B13428890 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is an organic compound that features a piperidine ring attached to a cyclopentanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone with piperidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(Piperidin-4-yl)cyclopentan-1-ol: This compound has a similar structure but with the piperidine ring attached at a different position.
2-Piperidin-3-ylpropan-2-ol: Another piperidine derivative with different substituents.
3-Piperidin-3-ylpropan-1-ol: A compound with a similar piperidine ring but different carbon chain length.
Uniqueness
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The presence of both the piperidine ring and the cyclopentanol moiety provides a versatile framework for various applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-(piperidin-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11(6-2-3-7-11)10-12-8-4-1-5-9-12/h13H,1-10H2 |
InChIキー |
ZYNNNYJEBOCYGG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


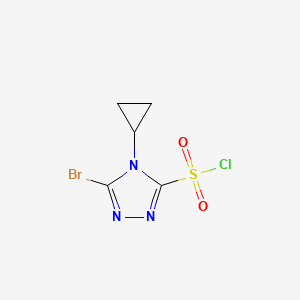

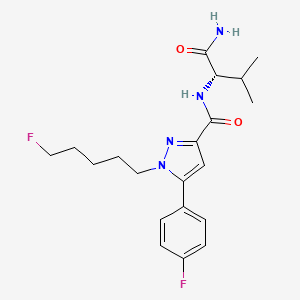
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)


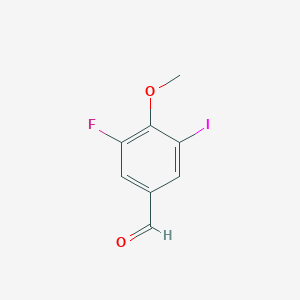
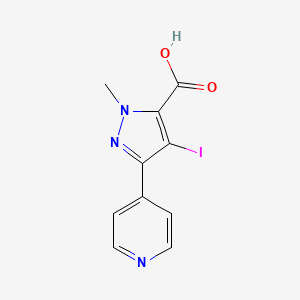
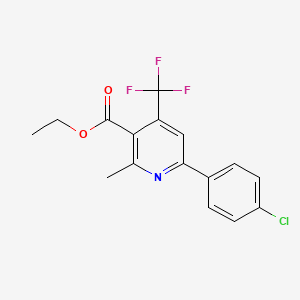
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)


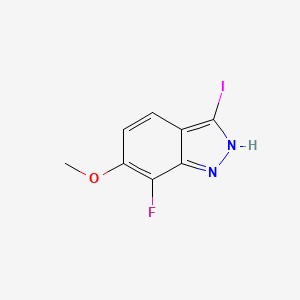
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
